molecular formula C14H20BrNO3 B12066720 tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate

tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate

Cat. No.: B12066720
M. Wt: 330.22 g/mol
InChI Key: FOBKZJQRLHSFCS-SNVBAGLBSA-N
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Description

tert-Butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate: is a chemical compound with the molecular formula C14H20BrNO3. It is a derivative of carbamate and contains a bromophenoxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenol and an appropriate base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Formation of new compounds with different substituents replacing the bromine atom.

    Hydrolysis Products: Amine and alcohol derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the carbamate moiety can form stable linkages with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate is unique due to its specific bromophenoxy substitution, which imparts distinct reactivity and binding properties. This makes it valuable in specialized synthetic applications and potential pharmaceutical development .

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-8-6-5-7-11(12)15/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m1/s1

InChI Key

FOBKZJQRLHSFCS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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